molecular formula C19H19NO3 B11695346 1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B11695346
M. Wt: 309.4 g/mol
InChI Key: YBYCTZRTAMKPDH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Substitution Reactions: Introduction of the 4-methoxyphenyl and 3-methylphenyl groups can be done through nucleophilic substitution reactions using appropriate reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It might be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit the activity of specific enzymes, thereby affecting biochemical pathways.

    Receptor Binding: The compound might bind to specific receptors, modulating their activity and leading to physiological effects.

    Pathways Involved: The specific pathways involved would depend on the biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-phenylpyrrolidine-2,5-dione: Similar structure but lacks the 3-methyl group.

    1-(4-Methoxyphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione: Similar structure but has a 4-methyl group instead of a 3-methyl group.

Uniqueness

1-(4-Methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the 4-methoxyphenyl and 3-methylphenyl groups may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H19NO3/c1-13-4-3-5-14(10-13)11-15-12-18(21)20(19(15)22)16-6-8-17(23-2)9-7-16/h3-10,15H,11-12H2,1-2H3

InChI Key

YBYCTZRTAMKPDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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